REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.[Br:12]N1C(=O)CCC1=O>O1CCCC1>[Br:12][C:11]1[C:5]2[C:6](=[N:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.439 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C(=NC1)NC=C2
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Name
|
|
Quantity
|
0.527 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with 30% Na2S2O3
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×)
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Type
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WASH
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Details
|
The combined organic layers were washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOAc/diethyl ether (1:1)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC2=NC=C(C=C21)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.375 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |